2'-Chloro-4'-fluoro-5'-methylacetophenone
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Overview
Description
2’-Chloro-4’-fluoro-5’-methylacetophenone is an organic compound with the molecular formula C9H8ClFO. It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-fluoro-5’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. One common method includes the reaction of 4-chloro-2-fluoro-5-methylbenzoyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
On an industrial scale, the production of 2’-Chloro-4’-fluoro-5’-methylacetophenone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’-fluoro-5’-methylacetophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of 2’-Chloro-4’-fluoro-5’-methylbenzoic acid.
Reduction: Formation of 2’-Chloro-4’-fluoro-5’-methylbenzyl alcohol.
Scientific Research Applications
2’-Chloro-4’-fluoro-5’-methylacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-fluoro-5’-methylacetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-2’-fluoroacetophenone: Lacks the methyl group, making it less hydrophobic.
2’-Chloro-4’-fluoro-5’-methylbenzaldehyde: Contains an aldehyde group instead of a ketone.
2’-Chloro-4’-fluoro-5’-methylbenzoic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
2’-Chloro-4’-fluoro-5’-methylacetophenone is unique due to its specific combination of chloro, fluoro, and methyl substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in various synthetic and industrial processes .
Properties
CAS No. |
181827-49-6 |
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Molecular Formula |
C9H8ClFO |
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(2-chloro-4-fluoro-5-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-7(6(2)12)8(10)4-9(5)11/h3-4H,1-2H3 |
InChI Key |
JSDFREXEQHEXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)C(=O)C |
Origin of Product |
United States |
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